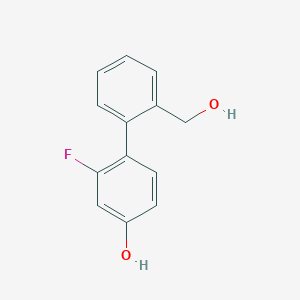
2-Fluoro-5-(2-hydroxymethylphenyl)phenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-5-(2-hydroxymethylphenyl)phenol, 95%, is a chemical compound with a wide range of uses in scientific research. It is a versatile compound that has applications in organic synthesis, biochemistry, and pharmacology. This compound is also known as Fluoxetine, a selective serotonin reuptake inhibitor (SSRI). Fluoxetine is used to treat major depressive disorder, obsessive-compulsive disorder, panic disorder, and other mental health conditions. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 2-Fluoro-5-(2-hydroxymethylphenyl)phenol, 95%.
作用機序
2-Fluoro-5-(2-hydroxymethylphenyl)phenol, 95%, acts as a selective serotonin reuptake inhibitor (SSRI). SSRIs work by blocking the reuptake of serotonin in the brain, which increases the amount of serotonin available for use in the brain. This increased availability of serotonin is thought to be responsible for the antidepressant effects of SSRIs.
Biochemical and Physiological Effects
2-Fluoro-5-(2-hydroxymethylphenyl)phenol, 95%, has a wide range of biochemical and physiological effects. It has been found to act as an inhibitor of monoamine oxidase, which is an enzyme involved in the metabolism of neurotransmitters such as serotonin and dopamine. It has also been found to act as an agonist of 5-HT1A receptors, which are involved in the regulation of mood and anxiety. In addition, it has been found to act as an antagonist of 5-HT2A receptors, which are involved in the regulation of sleep and appetite.
実験室実験の利点と制限
2-Fluoro-5-(2-hydroxymethylphenyl)phenol, 95%, has several advantages and limitations for use in lab experiments. One advantage is that it is easily synthesized in high yields using either of the two methods described above. In addition, it is a selective serotonin reuptake inhibitor (SSRI), which makes it useful for studying the effects of SSRIs on the brain. However, one limitation is that it is not approved for use in humans, so it cannot be used to study the effects of SSRIs in clinical trials.
将来の方向性
There are several potential future directions for 2-Fluoro-5-(2-hydroxymethylphenyl)phenol, 95%. One potential direction is to further investigate the biochemical and physiological effects of this compound. In particular, more research could be done to understand the effects of this compound on the 5-HT1A and 5-HT2A receptors, and how these effects can be used to treat mental health conditions. Another potential direction is to investigate the potential for using this compound as a drug for the treatment of mental health conditions. Finally, more research could be done to investigate the potential for using this compound as a tool for studying the effects of SSRIs on the brain.
合成法
2-Fluoro-5-(2-hydroxymethylphenyl)phenol, 95%, can be synthesized via two different methods. The first method is a two-step process that involves the condensation of 2-fluoro-5-methoxyphenol with formaldehyde in an acidic medium, followed by hydrolysis of the formed Schiff base. The second method involves the direct reaction of 2-fluoro-5-methoxyphenol with formaldehyde in an acidic medium. Both methods produce 2-Fluoro-5-(2-hydroxymethylphenyl)phenol, 95%, in high yields.
科学的研究の応用
2-Fluoro-5-(2-hydroxymethylphenyl)phenol, 95%, is used in a variety of scientific research applications. It is used in organic synthesis as a reagent in the synthesis of various heterocyclic compounds. It is also used in biochemistry and pharmacology research, as it can act as a selective serotonin reuptake inhibitor (SSRI). It is used to study the effects of SSRIs on the brain and to study the biochemical and physiological effects of this compound.
特性
IUPAC Name |
2-fluoro-5-[2-(hydroxymethyl)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO2/c14-12-6-5-9(7-13(12)16)11-4-2-1-3-10(11)8-15/h1-7,15-16H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUDIQBIHAUECLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)C2=CC(=C(C=C2)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10684138 |
Source


|
| Record name | 4-Fluoro-2'-(hydroxymethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10684138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261943-56-9 |
Source


|
| Record name | 4-Fluoro-2'-(hydroxymethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10684138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














